molecular formula C8H4Cl4O2 B8458805 2,4,5-Trichlorophenoxyacetyl chloride CAS No. 777-08-2

2,4,5-Trichlorophenoxyacetyl chloride

Cat. No.: B8458805
CAS No.: 777-08-2
M. Wt: 273.9 g/mol
InChI Key: AZFAIOQVEYTPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of its Role in Organic Synthesis Research

Detailed historical records and dedicated research concerning the evolution of 2,4,5-trichlorophenoxyacetyl chloride's role in organic synthesis are sparse in publicly available scientific literature. Its existence and use are predicated on the development of its parent compound, 2,4,5-trichlorophenoxyacetic acid, which gained prominence in the mid-20th century.

The synthesis of acyl chlorides from carboxylic acids is a fundamental and well-established transformation in organic chemistry. It can be inferred that the preparation of this compound would have been a logical step for chemists aiming to create derivatives of 2,4,5-T. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, making them valuable for certain synthetic operations.

The primary method for preparing acyl chlorides involves the treatment of a carboxylic acid with a chlorinating agent. In the context of this compound, this would involve the reaction of 2,4,5-trichlorophenoxyacetic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The historical use of this compound was likely as an in-situ generated intermediate rather than an isolated, stable product. Its high reactivity makes it susceptible to hydrolysis, meaning it readily reacts with water to revert to the parent carboxylic acid. This characteristic would necessitate its immediate use in a subsequent reaction step under anhydrous (water-free) conditions.

Significance in the Development of Chlorophenoxyacetic Acid Derivatives

The principal significance of this compound lies in its function as an activated form of 2,4,5-trichlorophenoxyacetic acid. This activation is crucial for the efficient synthesis of certain derivatives, particularly esters and amides.

The synthesis of these derivatives directly from the carboxylic acid often requires harsh conditions or is inefficient. By converting the carboxylic acid to the more reactive acyl chloride, these reactions can proceed under milder conditions and often with higher yields. For example, the reaction of this compound with an alcohol would readily produce the corresponding ester, while its reaction with an amine would yield the corresponding amide. These reactions are standard procedures in organic synthesis.

While the synthesis of various esters and amides of 2,4,5-T for research into their biological activity is documented, the literature often focuses on the final products rather than detailing the specific role of the acyl chloride intermediate. pic.int Nevertheless, the utility of this compound in facilitating these syntheses is a key aspect of its significance in the broader context of developing chlorophenoxyacetic acid derivatives.

Overview of Academic Research Trajectories related to this compound

Specific academic research that singles out this compound as its primary subject is limited. Its investigation is typically embedded within broader studies of 2,4,5-T and its derivatives. The research trajectory for this compound can be seen as an extension of the research into its parent acid.

A search for the compound's Chemical Abstracts Service (CAS) number, 777-08-2, yields limited results in major research databases, suggesting a lack of focused academic inquiry. The research that implicitly involves this compound would fall into the following categories:

Derivatization for Analytical Purposes: In some analytical methods, derivatization is used to enhance the detectability or separability of a compound. It is plausible that 2,4,5-T could be converted to a derivative via its acyl chloride for such purposes, for example, in gas chromatography.

Physicochemical Studies: While limited, some data on the predicted physicochemical properties of this compound exists in chemical databases. chemnet.com These are often computationally derived rather than the result of extensive experimental investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 777-08-2 chemnet.com
Molecular Formula C₈H₄Cl₄O₂ chemnet.com
Molecular Weight 273.93 g/mol chemnet.com
Density (predicted) 1.571 g/cm³ chemnet.com
Boiling Point (predicted) 328.2 °C at 760 mmHg chemnet.com
Flash Point (predicted) 139.1 °C chemnet.com
Refractive Index (predicted) 1.569 chemnet.com

Properties

CAS No.

777-08-2

Molecular Formula

C8H4Cl4O2

Molecular Weight

273.9 g/mol

IUPAC Name

2-(2,4,5-trichlorophenoxy)acetyl chloride

InChI

InChI=1S/C8H4Cl4O2/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2

InChI Key

AZFAIOQVEYTPKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Pathways for 2,4,5 Trichlorophenoxyacetyl Chloride

Established Synthetic Routes to Acyl Chlorides

The transformation of a carboxylic acid into an acyl chloride is a cornerstone reaction in organic synthesis. For 2,4,5-Trichlorophenoxyacetyl chloride, this involves the chlorination of its carboxylic acid precursor, 2,4,5-Trichlorophenoxyacetic acid.

Carboxylic Acid Chlorination Techniques

The conversion of carboxylic acids to their corresponding acyl chlorides is typically achieved using a variety of chlorinating agents. asianpubs.org These reagents react with the carboxylic acid group, replacing the hydroxyl (-OH) moiety with a chlorine atom (-Cl). The choice of reagent can depend on factors such as reaction conditions, scale, and the desired purity of the product, as byproducts vary significantly.

Commonly employed chlorinating agents include:

**Thionyl chloride (SOCl₂) **: A widely used reagent that produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies product purification.

**Oxalyl chloride ((COCl)₂) **: A mild and effective reagent, often used with a catalyst like N,N-dimethylformamide (DMF). It is particularly useful for small-scale preparations where clean conversion is critical. researchgate.net

**Phosphorus trichloride (PCl₃) and Phosphorus pentachloride (PCl₅) **: These are strong chlorinating agents, but their use results in phosphoric acid or phosphoryl chloride byproducts, which can complicate the isolation of the desired acyl chloride. asianpubs.org

**Phosgene (COCl₂) and Triphosgene (BTC) **: Phosgene is a highly effective but extremely toxic gas. Triphosgene, a solid compound, serves as a safer alternative, generating phosgene in situ. asianpubs.org This method offers high purity and yield under mild conditions. asianpubs.orggoogle.com

Table 1: Common Chlorinating Agents for Carboxylic Acids

Chlorinating AgentChemical FormulaKey ByproductsNotes
Thionyl ChlorideSOCl₂SO₂, HClVolatile byproducts simplify purification.
Oxalyl Chloride(COCl)₂CO, CO₂, HClMild conditions; often used with a DMF catalyst. researchgate.net
Phosphorus PentachloridePCl₅POCl₃, HClStrong reagent; byproduct removal can be challenging. asianpubs.org
Triphosgene (BTC)C₃Cl₆O₃CO₂, HClSafer solid substitute for toxic phosgene gas. asianpubs.org

Precursor Synthesis: 2,4,5-Trichlorophenoxyacetic Acid Pathways

The most direct method involves the condensation reaction of 2,4,5-trichlorophenol (B144370) and chloroacetic acid, typically in the presence of a base like sodium hydroxide (B78521). wikipedia.orggoogle.comnanobioletters.com The reaction conditions are generally mild. google.com

However, the synthesis of the key intermediate, 2,4,5-trichlorophenol, presents several options and challenges:

From 1,2,4,5-Tetrachlorobenzene : A common commercial method involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene with sodium hydroxide in methanol (B129727) under pressure and elevated temperatures. google.comchemicalbook.com

From 2,5-Dichlorophenol (B122974) : 2,4,5-trichlorophenol can also be produced by the direct chlorination of 2,5-dichlorophenol. google.comchemicalbook.com This route's success depends on controlling the regioselectivity of the chlorination to favor the desired isomer.

From 1,2,4-Trichlorobenzene via Nitration : An alternative pathway designed to avoid certain toxic byproducts involves the nitration of 1,2,4-trichlorobenzene to form 1,2,4-trichloro-5-nitrobenzene. google.com This intermediate is then reduced to 2,4,5-trichloroaniline, which undergoes a Sandmeyer-type reaction (diazotization followed by hydrolysis) to yield 2,4,5-trichlorophenol. google.comchemicalbook.com

From Hexachlorocyclohexane (H.C.H.) Byproducts : A multi-step synthesis utilizes inactive isomers of H.C.H., byproducts of lindane production. sci-hub.seresearchgate.net These isomers are converted to a mixture of trichlorobenzenes, which is then used to produce 2,5-dichlorophenol. This phenol is reacted with chloroacetic acid to form 2,5-dichlorophenoxyacetic acid, which is finally chlorinated to yield 2,4,5-T. sci-hub.seresearchgate.net

Table 2: Selected Synthetic Pathways to 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

Starting MaterialKey IntermediatesFinal Step to 2,4,5-TReference
2,4,5-Trichlorophenol-Condensation with chloroacetic acid wikipedia.orggoogle.com
1,2,4-Trichlorobenzene1,2,4-Trichloro-5-nitrobenzene, 2,4,5-Trichloroaniline, 2,4,5-TrichlorophenolCondensation with chloroacetic acid google.com
Hexachlorocyclohexane (inactive isomers)Trichlorobenzene, 2,5-Dichlorophenol, 2,5-Dichlorophenoxyacetic acidChlorination of 2,5-Dichlorophenoxyacetic acid sci-hub.seresearchgate.net

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry emphasizes not only yield and efficiency but also selectivity and sustainability. These principles are applicable to the synthesis of this compound, particularly in controlling isomer formation and minimizing environmental impact.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental footprint of chemical processes. uniroma1.it In the context of this compound synthesis, this involves several key areas:

Pollution Prevention : A significant concern in the traditional synthesis of 2,4,5-T is the potential formation of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). google.com Advanced synthetic routes have been specifically designed to produce 2,4,5-trichlorophenol that is analytically free of TCDD, thereby preventing this hazardous byproduct from entering the final product stream. google.com

Safer Reagents : As mentioned, using triphosgene instead of the highly toxic phosgene gas for the final chlorination step is a prime example of substituting a hazardous substance with a safer, more manageable alternative. asianpubs.org

Catalysis : The use of catalysts, such as DMF in acyl chloride formation or Lewis acids in aromatic chlorination, can increase reaction efficiency, reduce the required temperature, and minimize waste by enabling reactions to proceed more cleanly and quickly. asianpubs.orggoogle.com

Waste Reduction : Synthetic pathways that utilize byproducts from other industrial processes, such as the route starting from inactive H.C.H. isomers, exemplify the principle of waste valorization. researchgate.net Continuous flow processing is another strategy that can improve yields, reduce waste, and enhance safety compared to traditional batch methods. uniroma1.it

Characterization of Synthetic Intermediates

The confirmation of structure and purity of intermediates at each stage of the synthesis is essential for a successful outcome. A suite of standard analytical techniques is employed for this purpose. While specific spectral data for every intermediate is not detailed in the available literature, the application of these methods is standard practice in synthetic organic chemistry.

Chromatography : Techniques like Gas Chromatography (GC) are used to monitor the progress of reactions, such as the conversion of diazonium salts, and to determine the purity of intermediates and final products. chemicalbook.com

Spectroscopy :

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying functional groups. For instance, in the conversion of 2,4,5-Trichlorophenoxyacetic acid to its acyl chloride, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C=O stretch for the acyl chloride at a higher wavenumber would confirm the transformation. aun.edu.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : NMR provides detailed information about the carbon-hydrogen framework of a molecule. It is used to confirm the regiochemistry of chlorination on the aromatic ring and to verify the structure of each synthetic intermediate along the pathway. aun.edu.eg

Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern of a compound, serving as a powerful tool for confirming the identity of synthesized intermediates.

These analytical methods, used in combination, provide a comprehensive characterization of the molecules at each step, ensuring the integrity of the synthetic pathway leading to this compound.

Reaction Mechanisms and Chemical Reactivity of 2,4,5 Trichlorophenoxyacetyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for 2,4,5-trichlorophenoxyacetyl chloride is nucleophilic acyl substitution. This mechanism is dictated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. chemistrystudent.com This polarization makes the carbon atom susceptible to attack by nucleophiles. The reaction generally proceeds through an addition-elimination sequence. savemyexams.comfiveable.me

Nucleophilic acyl substitution can occur through two principal mechanistic pathways: a stepwise addition-elimination mechanism involving a tetrahedral intermediate, or a concerted SN2-like mechanism. wikipedia.orgacs.org

In the stepwise mechanism, the nucleophile attacks the carbonyl carbon, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate. byjus.comyoutube.com This intermediate is transient and sp3-hybridized. youtube.com The reaction is then completed by the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion, which is an effective leaving group. youtube.com

Alternatively, the reaction can proceed via a concerted SN2-like pathway, where the nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs. acs.orgnih.gov This pathway does not involve a distinct tetrahedral intermediate. acs.orgnih.govacs.org Theoretical studies on similar acyl chlorides, such as formyl and acetyl chloride, suggest that chloride ion exchange reactions tend to proceed through a concerted SN2-like mechanism without the formation of a discernible tetrahedral intermediate. acs.orgnih.govacs.orgresearchgate.net

The surrounding solvent can significantly influence the operative reaction mechanism. In highly polar solvents, the mechanism can shift towards a tetrahedral or even an SN1 pathway. wikipedia.org For instance, computational studies on the methanolysis of acetyl chloride suggest that the reaction does not proceed through a discrete tetrahedral intermediate but is more consistent with an ionization of the chloride ion, particularly as the number of solvating methanol (B129727) molecules increases. acs.orgnih.govacs.org This indicates that in protic or highly polar solvents, the stabilization of the leaving group can favor pathways with more ionic character.

Reactions with Oxygen Nucleophiles: Ester and Carboxylic Acid Formation

This compound readily reacts with oxygen-containing nucleophiles like alcohols and water. savemyexams.com

With alcohols, it undergoes alcoholysis to form esters. wikipedia.org This reaction is a type of nucleophilic addition-elimination. savemyexams.com The reaction with phenols to form esters may require heat and a base. savemyexams.com The use of acyl chlorides like this compound is often preferred for ester synthesis over using the corresponding carboxylic acid because the reactions are faster and tend to go to completion. savemyexams.com

The reaction with water, known as hydrolysis, is typically vigorous and exothermic, yielding 2,4,5-trichlorophenoxyacetic acid and hydrogen chloride gas. savemyexams.comlibretexts.org This is also an addition-elimination reaction where a water molecule adds across the C=O bond, followed by the elimination of a hydrogen chloride molecule. savemyexams.com

NucleophileProduct ClassSpecific Product Example
WaterCarboxylic Acid2,4,5-Trichlorophenoxyacetic Acid
Alcohol (e.g., Ethanol)EsterEthyl 2,4,5-trichlorophenoxyacetate

Reactions with Nitrogen Nucleophiles: Amide Synthesis

Reactions of this compound with nitrogen nucleophiles such as ammonia (B1221849) and primary or secondary amines lead to the formation of amides. savemyexams.comcommonorganicchemistry.com This is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com A lone pair of electrons on the nitrogen atom attacks the carbonyl carbon. savemyexams.com

These reactions are often carried out in the presence of a base, such as sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. youtube.comfishersci.co.uk The reaction between an acyl chloride and an amine is sometimes referred to as the Schotten-Baumann reaction. fishersci.co.ukyoutube.com

NucleophileProduct ClassSpecific Product Example
AmmoniaPrimary Amide2,4,5-Trichlorophenoxyacetamide
Primary Amine (e.g., Ethylamine)Secondary AmideN-ethyl-2,4,5-trichlorophenoxyacetamide
Secondary Amine (e.g., Diethylamine)Tertiary AmideN,N-diethyl-2,4,5-trichlorophenoxyacetamide

Other Relevant Reaction Pathways and Transformations

Beyond reactions with simple oxygen and nitrogen nucleophiles, this compound can be employed in Friedel-Crafts acylation reactions. masterorganicchemistry.com In this type of electrophilic aromatic substitution, an acyl group is added to an aromatic ring. masterorganicchemistry.com The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride. masterorganicchemistry.comsigmaaldrich.com The Lewis acid coordinates to the chlorine atom, leading to the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. masterorganicchemistry.comsigmaaldrich.com

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic studies on the reactions of acyl chlorides provide insight into the reaction mechanisms. For instance, studies on the methanolysis of substituted acetyl chlorides in acetonitrile (B52724) have shown reaction pathways with both second- and third-order kinetics. psu.edu The introduction of electron-withdrawing chlorine atoms into the acyl chloride leads to an acceleration of the reaction, which may suggest a tightening of the SN2 transition state or a shift towards an addition-elimination mechanism. psu.edu

Thermodynamically, the reactions of acyl chlorides are generally highly exothermic. For example, the reaction of ethanoyl chloride with cold water is a very exothermic reaction. libretexts.org This is characteristic of the high reactivity of the acyl chloride functional group.

Study TypeFocusKey Findings
Kinetic Methanolysis of substituted acetyl chloridesElectron-withdrawing groups accelerate the reaction, suggesting a possible shift in the transition state or mechanism. psu.edu
Thermodynamic Hydrolysis of acyl chloridesReactions are typically highly exothermic, indicating a significant release of energy. libretexts.org

Derivatization Strategies Utilizing and Involving 2,4,5 Trichlorophenoxyacetyl Chloride

Application of 2,4,5-Trichlorophenoxyacetyl Chloride as a Derivatizing Agent

The high reactivity of the acyl chloride functional group makes this compound a useful reagent for derivatizing compounds containing active hydrogen atoms, such as alcohols, phenols, and amines. These reactions are fundamental in synthetic chemistry and analytical sample preparation.

This compound reacts with alcohols and phenols to form the corresponding 2,4,5-trichlorophenoxyacetate esters. This process, known as esterification, is employed to enhance the detectability of the original alcohol or phenol. The introduction of the trichlorophenoxyacetyl moiety can significantly alter the physicochemical properties of the analyte. For instance, attaching this group can increase the molar absorptivity of an analyte for UV detection in High-Performance Liquid Chromatography (HPLC) or improve its volatility and thermal stability for Gas Chromatography (GC) analysis. nih.gov This strategy is analogous to using other acyl chlorides, such as benzoyl chloride, to label compounds for targeted metabolomics and quantitative analysis by HPLC-Mass Spectrometry (MS). nih.gov

Table 1: Ester Formation via this compound

Analyte Functional Group Reagent Derivative Formed Purpose of Derivatization
Alcohol (R-OH) This compound 2,4,5-Trichlorophenoxyacetate Ester Enhance UV absorbance; Improve chromatographic properties

One of the most common and efficient methods for forming an amide bond is the reaction of an acyl chloride with a primary or secondary amine. hud.ac.uk this compound readily undergoes this reaction to produce N-substituted 2,4,5-trichlorophenoxyacetamides. This reaction is a cornerstone of synthetic organic chemistry, allowing for the incorporation of the 2,4,5-trichlorophenoxyacetyl group into a wide array of molecules. nih.gov Such structural modifications are crucial in fields like pharmaceutical and agrochemical research to create new chemical entities with potentially novel biological activities. The resulting amides are generally stable compounds.

Table 2: Amide Synthesis using this compound

Amine Type Reagent Product Formed Bond Type
Primary Amine (R-NH₂) This compound Secondary Amide C-N

Derivatization of this compound for Analytical Enhancement

The analysis of this compound, or more commonly its parent acid 2,4,5-T, in environmental and biological samples often requires derivatization to overcome analytical challenges. researchgate.net These strategies aim to improve separation efficiency and detection sensitivity.

Chlorophenoxy acid herbicides like 2,4,5-T are polar, non-volatile compounds, making them unsuitable for direct analysis by GC. researchgate.net To address this, the carboxylic acid group is converted into a less polar, more volatile ester. This pre-column derivatization is a critical step for GC-MS analysis. researchgate.net Common derivatization agents include those that form methyl esters or silyl (B83357) esters, such as trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) derivatives. researchgate.net This chemical modification decreases retention times and improves peak shapes, leading to better resolution and more reliable quantification. pageplace.de For HPLC, derivatization can also be used to alter the retention behavior of the analyte, facilitating its separation from interfering matrix components. nih.gov

Table 3: Derivatization of Parent Acid (2,4,5-T) for Improved Chromatography

Derivatizing Agent Class Example Reagent Derivative Formed Chromatographic Advantage
Silylating Agents MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) t-Butyldimethylsilyl (TBDMS) ester Increased volatility and thermal stability for GC-MS researchgate.net
Alkylating Agents Dimethyl sulfate Methyl ester Increased volatility for GC analysis researchgate.net

To enhance detection sensitivity in liquid chromatography, analytes can be labeled with reagents that contain strong chromophores (for UV-Vis detection) or fluorophores (for fluorescence detection). researchgate.netpageplace.de While the aromatic ring in 2,4,5-T already provides UV absorbance, its detection limits can be significantly lowered by introducing a more potent chromophoric or fluorophoric tag. nih.gov This is achieved by reacting the carboxylic acid group of 2,4,5-T with a derivatizing agent containing the desired tag. For example, reagents containing a nitrobenzoyl group can significantly enhance the UV response. nih.gov Similarly, reagents like dansyl chloride, which introduce a fluorescent tag, can be used for highly sensitive detection by HPLC with a fluorescence detector (HPLC-FLD). nih.gov This approach allows for the detection of trace amounts of the compound in complex matrices. nih.gov

Table 4: Spectroscopic Enhancement of Parent Acid (2,4,5-T) via Derivatization

Tag Type Example Reagent Class Resulting Moiety Detection Method Advantage
Chromophore Nitrobenzoyl chlorides (e.g., p-Nitrobenzoyl chloride) p-Nitrobenzoyl ester HPLC-UV Significant increase in molar absorptivity, lowering detection limits nih.govgreyhoundchrom.com
Fluorophore Dansyl chloride Dansyl derivative HPLC-FLD Enables highly sensitive fluorescence detection at trace levels nih.gov

Role As a Chemical Intermediate in Complex Molecule Synthesis Research

Precursor in the Synthesis of Biologically Active Compounds

The inherent biological activity of the 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) structure, a well-known synthetic auxin, makes its derivatives valuable targets for research. wikipedia.org 2,4,5-Trichlorophenoxyacetyl chloride is a key reagent in the creation of these derivatives, allowing for modifications that can fine-tune their biological effects.

Synthesis of Auxin Analogues and Plant Hormone Research Tools

Synthetic auxins are crucial for research in plant physiology and for various agricultural applications. nih.gov The synthesis of analogues of the parent compound, 2,4,5-T, allows for the investigation of the structural requirements for auxin activity. By reacting this compound with various alcohols or other nucleophiles, researchers can generate a library of ester and other derivatives. These analogues can then be used to probe the auxin signaling pathway and to develop more selective and effective plant growth regulators.

The general scheme for the synthesis of such analogues involves the nucleophilic acyl substitution reaction where a nucleophile (e.g., an alcohol or an amine) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a new ester or amide linkage.

Table 1: Examples of Potential Auxin Analogues Synthesized from this compound

Nucleophile (R-OH / R-NH2)Resulting Compound ClassPotential Research Application
Methanol (B129727)Methyl 2,4,5-trichlorophenoxyacetateStudy of esterase activity in plants
EthanolEthyl 2,4,5-trichlorophenoxyacetateInvestigation of structure-activity relationships
GlycineN-(2,4,5-trichlorophenoxyacetyl)glycineExploration of auxin-amino acid conjugates
AlanineN-(2,4,5-trichlorophenoxyacetyl)alanineResearch into metabolic pathways of synthetic auxins

Formation of Amine Derivatives for Biochemical Investigations

The reaction of this compound with amines leads to the formation of corresponding amides. These amide derivatives are of significant interest in biochemical studies. For instance, the conjugation of xenobiotics with amino acids is a key metabolic pathway in many organisms. hud.ac.uk By synthesizing N-(2,4,5-trichlorophenoxyacetyl) amino acid derivatives, researchers can investigate the substrate specificity of enzymes involved in these conjugation reactions, such as N-acyltransferases.

These synthetic amide derivatives can serve as standards for metabolic studies or as probes to understand the mechanisms of detoxification and transport of phenoxyacetic acid-based compounds within biological systems. The straightforward reaction between the acyl chloride and the amino group of amino acids or other biogenic amines provides a versatile route to these important research compounds.

Intermediate in Herbicide Analog Synthesis Research

The herbicidal properties of 2,4,5-T have prompted extensive research into the synthesis of its analogues to develop new and improved herbicides. ontosight.ai this compound is an essential building block in this endeavor. By modifying the chemical structure of the parent molecule, researchers aim to enhance herbicidal efficacy, broaden the spectrum of controlled weeds, or improve the environmental safety profile of the resulting compounds.

The synthesis of these analogues typically involves the reaction of this compound with various nucleophiles to create a diverse range of esters, amides, and other derivatives. These new compounds are then screened for their herbicidal activity. For example, the reaction with different substituted phenols or heterocyclic amines can lead to novel chemical entities with potentially unique modes of action or selectivity.

Table 2: Representative Reactions in Herbicide Analog Synthesis

Reactant 1Reactant 2Product ClassResearch Goal
This compoundSubstituted PhenolAryl EsterInvestigate the effect of a second aromatic ring on herbicidal activity
This compoundHeterocyclic AmineHeterocyclic AmideExplore novel chemical scaffolds for herbicidal action
This compoundAliphatic AlcoholAlkyl EsterStudy the influence of alkyl chain length on uptake and translocation in plants

Mechanistic Investigations of Intermediate Transformations

The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring and the oxygen atom of the ether linkage enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Mechanistic studies of the transformations involving this intermediate focus on understanding the reaction kinetics, the role of catalysts, and the nature of the transition states. For instance, the hydrolysis of this compound to 2,4,5-trichlorophenoxyacetic acid proceeds through a tetrahedral intermediate formed by the addition of water to the carbonyl group, followed by the elimination of a chloride ion.

The general mechanism for the reaction with a generic nucleophile (Nu-H) is as follows:

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.

Leaving Group Departure: The carbonyl group reforms, and the chloride ion is expelled as the leaving group.

Deprotonation: A base removes a proton from the nucleophile (if it was initially protonated) to yield the final product.

Understanding these mechanistic details is crucial for optimizing reaction conditions, predicting the formation of byproducts, and designing more efficient synthetic routes to target molecules.

Environmental Fate and Degradation Mechanisms of 2,4,5 Trichlorophenoxyacetyl Chloride and Its Derivatives in Academic Research

Hydrolytic Degradation Pathways to 2,4,5-Trichlorophenoxyacetic Acid

2,4,5-Trichlorophenoxyacetyl chloride, as an acyl chloride, is a highly reactive compound. In the presence of water, it undergoes rapid hydrolytic degradation. This reaction is a fundamental process in organic chemistry where the chlorine atom on the acyl group is substituted by a hydroxyl group from water, readily forming the more stable carboxylic acid, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).

The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the protonated carbonyl group to yield hydrochloric acid and 2,4,5-T. Due to this high reactivity, this compound is not expected to persist in aqueous environmental matrices; instead, it serves as a direct precursor to 2,4,5-T. Subsequent environmental fate studies, therefore, focus almost exclusively on the degradation and transport of 2,4,5-T. Analogous compounds, such as esters of 2,4,5-T, are also known to hydrolyze within a few days, further supporting the rapid transformation of the more reactive acetyl chloride. pic.int

Photolytic and Oxidative Transformation Mechanisms

Once formed, 2,4,5-Trichlorophenoxyacetic acid is subject to further degradation through photolytic and oxidative processes.

Photolytic Degradation: Exposure to ultraviolet (UV) radiation, particularly at wavelengths around 254 nm, can induce the photodegradation of 2,4,5-T in aqueous solutions. nih.gov Research has shown that the primary photochemical step is complex, involving two main pathways:

Photoionization: This process generates a hydrated electron and a radical cation pair. nih.gov

Heterolytic Cleavage: This involves the breaking of a carbon-chlorine (C-Cl) bond on the aromatic ring. nih.gov

These initial steps lead to a variety of transformation products. The major products identified result from the substitution of one of the chlorine atoms at the 2-, 4-, or 5-positions with a hydroxyl group. nih.gov Additionally, hydroxylation of the benzene (B151609) ring can occur at the 3- and 6-positions. nih.gov The photodecomposition of 2,4,5-T in water has been a subject of study to understand its persistence in sunlit surface waters. acs.org

Oxidative Transformation: Oxidative degradation pathways often involve highly reactive species such as hydroxyl radicals (•OH). These radicals can be generated through various advanced oxidation processes (AOPs) or naturally in the environment. The reaction of •OH with the aromatic ring of 2,4,5-T leads to the formation of hydroxylated intermediates, which can then undergo ring cleavage and further degradation, ultimately leading to mineralization into CO2, water, and inorganic chlorides.

Bioremediation and Microbial Degradation Studies of Chlorophenoxyacetic Acids

Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a key area of research for chlorophenoxyacetic acids. frontiersin.org 2,4,5-T is generally considered less readily biodegradable than its analogue 2,4-D, a resistance attributed to the additional chlorine substituent on the aromatic ring. ethz.ch However, numerous studies have isolated and characterized microorganisms capable of degrading 2,4,5-T under both aerobic and anaerobic conditions.

Aerobic Degradation: Several bacterial genera have been identified that can utilize 2,4,5-T as a source of carbon and energy. frontiersin.org The initial step in many aerobic pathways involves the cleavage of the ether linkage by an oxygenase enzyme, yielding 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) and glyoxylate. ethz.ch The 2,4,5-TCP is then further degraded through a series of steps involving hydroxylation and dechlorination.

A study using the bacterium Nocardioides simplex identified two initial degradation pathways: one proceeding through the formation of 2,4,5-TCP and another involving reductive dechlorination to produce 2,4-dichlorophenoxyacetic acid. nih.gov Fungi have also been shown to degrade 2,4,5-T. For example, white-rot fungi like Rigidoporus sp. employ extracellular enzymes such as laccases and cytochromes P450 to transform the compound. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of 2,4,5-T proceeds through different mechanisms, primarily involving reductive dechlorination where chlorine atoms are sequentially removed from the aromatic ring. researchgate.net Studies with microbial consortia from sediments have identified intermediates such as 3,4-dichlorophenol, 2,5-dichlorophenol (B122974), and 3-chlorophenol. researchgate.net Anaerobic degradation is crucial as many pollutants accumulate in anoxic environments like sediments and deep soil layers. researchgate.net

Table 1: Microorganisms Involved in the Bioremediation of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
MicroorganismTypeConditionKey Enzymes/PathwaysDegradation Products/IntermediatesReference
Burkholderia cepacia (AC1100)BacteriumAerobic2,4,5-T oxygenase2,4,5-Trichlorophenol, 2,5-Dichlorohydroquinone, Maleylacetate ethz.ch
Nocardioides simplex (3E)BacteriumAerobicEther cleavage; Reductive dechlorination2,4,5-Trichlorophenol, 2,4-Dichlorophenoxyacetic acid nih.gov
Pseudomonas cepacia (AC1100)BacteriumAerobicMetabolic degradationUsed for soil detoxification; >90% degradation in contaminated soil epa.gov
Rigidoporus sp. (FMD21)Fungus (White-rot)AerobicLaccases, Cytochromes P450 (CYPs)Not specified nih.gov
Fusarium sp. (T1-BH.1)Fungus (Ascomycota)AerobicCYPs implicatedNot specified nih.gov
Sediment-derived microbial consortiumBacteriaAnaerobicReductive dechlorination3,4-Dichlorophenol, 2,5-Dichlorophenol, 3-Chlorophenol, Phenol researchgate.net

Sorption and Leaching Behavior in Environmental Matrices (focused on mechanistic studies)

The transport and bioavailability of 2,4,5-T and its derivatives in the environment are heavily influenced by their interaction with environmental matrices like soil and sediment. Sorption, the process of a chemical binding to a solid surface, is a key factor controlling its mobility and potential for leaching into groundwater.

Mechanisms of Sorption: The sorption of chlorophenoxyacetic acids is a complex process influenced by the properties of both the chemical and the sorbent material (e.g., soil).

Influence of Soil Properties: Soil organic matter (SOM) and clay content are primary factors governing sorption. researchgate.net The phenoxy ring of 2,4,5-T can interact with SOM through hydrophobic partitioning and hydrogen bonding. Clay minerals can contribute to sorption through surface complexation and electrostatic interactions, especially with their associated metal oxides. nih.govdntb.gov.ua

Effect of pH: As a weak acid, the speciation of 2,4,5-T is pH-dependent. At typical environmental pH values (5-8), it exists predominantly in its anionic (deprotonated) form. mdpi.com As pH decreases, the protonated, neutral molecular form becomes more prevalent. This neutral form is generally more hydrophobic and is adsorbed more effectively by soil organic matter. mdpi.com

Sorption Kinetics and Isotherms: The rate and extent of sorption are described by kinetic and equilibrium models. Studies on 2,4,5-T and the related 2,4-D frequently show that the sorption process is well-described by a pseudo-second-order kinetic model, suggesting that chemisorption may play a significant role. mdpi.comresearchgate.netmdpi.com The equilibrium data often fit the Freundlich isotherm model, which is characteristic of sorption onto heterogeneous surfaces like those found in soil and on biochar. researchgate.netnih.govmdpi.com

Mechanistic studies on volcanic soils have revealed that the sorption of 2,4-D, a close analogue, is controlled by external mass transfer and diffusion into the intra-organic matter of the soil. mdpi.com Spectroscopic analysis confirmed that the carboxylate group is the primary driver of the interaction with the soil surface. mdpi.comnih.gov

Table 2: Sorption Parameters for 2,4,5-T on Various Adsorbents
AdsorbentKinetic ModelIsotherm ModelMaximum Adsorption Capacity (q_max)Key FindingsReference
Activated Carbon (from Ritama-Monosperma)Pseudo-second-orderFreundlich24.17 mg/gSorption is exothermic and spontaneous; involves electrostatic interactions. researchgate.net
Modified Mesoporous Silica (polymer-grafted)Pseudo-second-orderFreundlich290 mg/gPorous structure and pH-responsive polymer chains allow for high efficiency over a pH range of 3-7. mdpi.com

Theoretical and Computational Chemistry Studies on 2,4,5 Trichlorophenoxyacetyl Chloride

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and predict various molecular properties. psu.edunih.govfz-juelich.de For 2,4,5-trichlorophenoxyacetyl chloride, these calculations can elucidate its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, they can map the electron density distribution, identifying regions of high or low electron density, which are crucial for understanding the molecule's reactivity.

Key properties derived from these calculations include molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Additionally, electrostatic potential maps can visualize the charge distribution and predict sites susceptible to nucleophilic or electrophilic attack. For this compound, the acyl chloride group is expected to be a primary site for nucleophilic attack.

Table 1: Representative Molecular Properties from Quantum Chemical Calculations Note: These are illustrative values for a molecule of this type and would be determined specifically for this compound in a dedicated computational study.

PropertyDescriptionPredicted Significance for this compound
Optimized Molecular GeometryThe lowest energy arrangement of atoms, providing precise bond lengths and angles.Defines the molecule's shape and steric profile.
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the tendency to donate electrons in a reaction.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the tendency to accept electrons; the acyl chloride carbon is a likely LUMO site.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability.
Mulliken Atomic ChargesCalculated partial charges on each atom.Highlights electrophilic (e.g., carbonyl carbon) and nucleophilic sites.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. worldscientific.comresearchgate.netmdpi.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying reaction mechanisms.

For this compound, DFT can be used to elucidate the pathways of its key reactions, such as its synthesis from 2,4,5-trichlorophenoxyacetic acid or its hydrolysis back to the parent acid. By modeling the reaction coordinate, researchers can identify transition states, which are the highest energy points along the reaction pathway, and calculate the activation energy. researchgate.net This energy barrier determines the rate of the reaction. The calculations can compare different potential mechanisms, for instance, whether a reaction proceeds through a concerted step or via a multi-step pathway involving intermediates. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to study how the bonding evolves during the reaction. mdpi.com

Table 2: Hypothetical DFT-Calculated Energy Profile for Hydrolysis This table illustrates the type of data generated from a DFT study of a reaction pathway.

Reaction StepDescriptionRelative Energy (kJ/mol)
Reactants (this compound + H₂O)Initial state of the system.0 (Reference)
Transition State 1Formation of a tetrahedral intermediate.+50
IntermediateTetrahedral intermediate species.+20
Transition State 2Departure of the chloride ion.+65
Products (2,4,5-Trichlorophenoxyacetic acid + HCl)Final state of the system.-30

Molecular Dynamics Simulations of Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insight into the behavior of molecules in different environments, such as in a solvent.

For this compound, MD simulations can model its behavior in an aqueous environment. This is particularly relevant for understanding its environmental fate, as the first step in its degradation in water would be hydrolysis. Simulations can reveal how water molecules arrange themselves around the solute molecule, forming a solvation shell. nih.gov Key parameters that can be extracted include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can also quantify the strength of interactions, such as hydrogen bonding between water and the carbonyl oxygen of the acetyl chloride group, which can influence the hydrolysis reaction rate. mdpi.com

Table 3: Key Parameters in a Molecular Dynamics Simulation Study

Simulation ParameterPurposeRelevance to this compound
Force FieldA set of parameters that defines the potential energy of the system.Crucial for accurately describing the interactions between atoms.
Solvent ModelA model representing the solvent (e.g., TIP3P for water).Determines the properties of the simulated aqueous environment.
Simulation TimeThe duration of the simulation (e.g., nanoseconds).Must be long enough to observe the phenomena of interest, such as stable solvent structures.
Radial Distribution Function (g(r))Describes the arrangement of solvent molecules around the solute.Can show the structure of the hydration shell around the reactive acyl chloride group.
Interaction EnergyThe energy of interaction between the solute and solvent.Quantifies the stability of the solvated complex.

Structure-Activity Relationship (SAR) Modeling in Related Chlorophenoxy Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemical compounds based on their molecular structure. nih.govresearchgate.netnih.gov These models work by finding a mathematical correlation between molecular descriptors (numerical representations of chemical information) and an observed activity.

Lipophilicity (log K(ow)): The n-octanol/water partition coefficient, which describes a compound's tendency to partition into fatty tissues. nih.gov

Electronic Descriptors: Parameters like the Hammett constant (sigma) and acid dissociation constant (pKa) quantify the electronic effects of substituents on the aromatic ring. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, which can influence how it interacts with biological receptors. nih.gov

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to chlorophenols to build predictive models of their cytotoxicity. nih.gov These models relate the compound's activity to the steric and electrostatic fields surrounding it. Such approaches could be adapted to predict the potential biological activity of this compound based on its structural similarity to these compounds.

Table 4: Important Molecular Descriptors in SAR for Chlorophenoxy Compounds

Descriptor TypeExample DescriptorRelevance to Biological Activity
Lipophiliclog K(ow)Governs absorption, distribution, and membrane partitioning. nih.gov
ElectronicHammett constant (σ)Quantifies the electron-withdrawing or -donating nature of substituents. nih.gov
ElectronicpKaDetermines the ionization state of the molecule at a given pH. nih.gov
Steric/TopologicalMolecular Connectivity Index (¹χv)Relates to molecular size and branching. nih.gov
3D Field-BasedCoMFA/CoMSIA FieldsRepresents the steric and electrostatic properties in 3D space. nih.gov

Predictive Modeling of Environmental Fate and Degradation Pathways

Predictive modeling can be used to estimate the environmental fate of chemicals, including their persistence, transport, and degradation pathways. rsc.org For this compound, the primary environmental interaction upon release into water would be rapid hydrolysis to form 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Therefore, predictive models would focus on the fate of 2,4,5-T.

The degradation of 2,4,5-T has been studied, and it can proceed through several pathways, including microbial degradation and photolysis. nih.govnih.govresearchgate.net Under anaerobic conditions, the degradation often involves reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. researchgate.net This can lead to the formation of various dichlorophenols, monochlorophenols, and ultimately phenol, which can be further mineralized. researchgate.net Photodegradation in aqueous solutions can also occur, involving the cleavage of the C-Cl bond or hydroxylation of the benzene (B151609) ring. nih.gov

Computational models, such as those available in software packages like the EAWAG Pathway Prediction System, can predict likely biodegradation pathways by applying a set of biotransformation rules to the parent molecule. rsc.org These models can generate a list of potential transformation products, which is invaluable for guiding analytical efforts to identify metabolites in environmental samples.

Table 5: Predicted Degradation Products of this compound in the Environment

Initial CompoundPrimary TransformationPrimary ProductSubsequent Degradation Products
This compoundHydrolysis2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)See below
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)Reductive Dechlorination / Ether Cleavage2,4,5-Trichlorophenol (B144370)3,4-Dichlorophenol, 2,5-Dichlorophenol (B122974), 3-Chlorophenol, Phenol researchgate.net
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)PhotolysisHydroxylated dichlorophenoxyacetic acidsFurther degradation products

Future Research Directions and Unaddressed Academic Questions

Novel Synthetic Approaches and Catalyst Development

The synthesis of 2,4,5-Trichlorophenoxyacetyl chloride is conventionally understood to proceed via the reaction of 2,4,5-Trichlorophenoxyacetic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. However, the development of more efficient, selective, and environmentally benign synthetic routes remains a key area for future research.

Current synthetic strategies for the precursor, 2,4,5-trichlorophenol (B144370), often involve the chlorination of 2,5-dichlorophenol (B122974) in the presence of a Lewis acid catalyst like aluminum chloride. google.com Another patented method describes a synthesis pathway starting from the nitration of 1,2,4-trichlorobenzene, followed by reduction, diazotization, and hydrolysis to yield 2,4,5-trichlorophenol, which is then reacted with monochloroacetic acid to produce 2,4,5-T. google.comprepchem.comjustia.com

Future research could focus on the development of novel catalytic systems for the direct conversion of 2,4,5-trichlorophenol to this compound, potentially bypassing the need to first synthesize and isolate the carboxylic acid. This could involve exploring transition metal catalysts or organocatalysts that can facilitate the direct coupling of 2,4,5-trichlorophenol with a suitable two-carbon acyl chloride equivalent. The development of such a one-pot synthesis would offer significant advantages in terms of atom economy and waste reduction.

Furthermore, research into solid-supported catalysts or flow chemistry approaches for the synthesis of this compound could lead to safer and more scalable production methods. These technologies could minimize the handling of hazardous reagents and allow for precise control over reaction conditions, potentially reducing the formation of unwanted byproducts.

Deeper Mechanistic Insights through Advanced Spectroscopic Probes

A comprehensive understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. While the general reactivity of acyl chlorides is well-established, the influence of the bulky and electron-withdrawing 2,4,5-trichlorophenoxy group on reaction kinetics and pathways is not well-documented.

Future research should employ advanced spectroscopic techniques to probe the intermediates and transition states in reactions involving this compound. For instance, in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could be used to monitor the progress of its synthesis and subsequent reactions in real-time. This would provide valuable data on reaction rates, the formation of transient species, and the influence of catalysts and reaction conditions.

Theoretical studies, such as density functional theory (DFT) calculations, could complement experimental work by modeling reaction pathways and predicting the stability of intermediates. For example, a theoretical study on the decomposition of the related molecule chloroacetyl chloride has explored various dissociation pathways and transition states. researchgate.net Similar computational investigations for this compound would provide valuable insights into its thermal stability and decomposition mechanisms. The general reactivity of phenoxyacetyl chloride involves its role as an acylating agent, where it reacts with nucleophiles to introduce the phenoxyacetyl group. guidechem.com

Sustainable Degradation Technologies and Environmental Remediation Strategies

Given that this compound will readily hydrolyze to form the persistent environmental pollutant 2,4,5-T, research into its degradation is intrinsically linked to the remediation of 2,4,5-T. wikipedia.org Numerous studies have focused on the biodegradation of 2,4,5-T by various microbial strains. For example, a pure culture of Pseudomonas cepacia has been shown to utilize 2,4,5-T as its sole source of carbon and energy, degrading over 97% of the compound within six days in laboratory settings. nih.govresearchgate.net Similarly, a Nocardioides simplex strain has been isolated that can completely dechlorinate 2,4,5-T. nih.gov The degradation pathways often involve the initial conversion to 2,4,5-trichlorophenol. nih.gov

Future research in this area should focus on enhancing the efficiency and applicability of these bioremediation strategies. This could involve the genetic engineering of microorganisms to improve their degradation capabilities or the development of microbial consortia that can more effectively mineralize the compound.

Advanced oxidation processes (AOPs) represent another promising avenue for the degradation of 2,4,5-T and, by extension, its acetyl chloride precursor. wikipedia.org AOPs generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants. mdpi.comdoi.org Techniques such as UV/H₂O₂, photo-Fenton, and photocatalysis have shown high efficiencies in the degradation and mineralization of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov A study combining pulse electric discharge with bioremediation has also been effective in degrading 2,4,5-trichlorophenol. nih.gov Further research is needed to optimize these AOPs for the specific degradation of 2,4,5-T and to assess their effectiveness in real-world environmental matrices.

Anaerobic degradation of 2,4,5-T has also been investigated, with studies identifying intermediate products such as 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol. researchgate.net Understanding these anaerobic pathways is crucial for developing remediation strategies for contaminated sediments and groundwater.

Exploration of New Chemical Applications in Materials Science or Catalysis

The current known applications of this compound are primarily as a laboratory reagent and potentially as an intermediate in the synthesis of other compounds. However, its unique chemical structure, featuring a reactive acyl chloride group and a polychlorinated aromatic ring, suggests potential for its use in materials science and catalysis that remains largely unexplored.

Future research could investigate the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The presence of the trichlorophenoxy group could impart desirable properties such as flame retardancy, thermal stability, and resistance to chemical degradation.

In the field of catalysis, the 2,4,5-trichlorophenoxy moiety could serve as a ligand for metal catalysts. The electronic properties of the chlorinated aromatic ring could influence the catalytic activity and selectivity of the metal center. Research in this area would involve the synthesis and characterization of metal complexes bearing ligands derived from this compound and the evaluation of their catalytic performance in various organic transformations.

Furthermore, the reactivity of the acyl chloride group allows for its facile derivatization, opening up possibilities for the synthesis of a wide range of molecules with potential applications in medicinal chemistry or as molecular probes. While phenoxyacetyl chloride has been used in the synthesis of various compounds, including macrocyclic bis-β-lactams and N-protected guanosine (B1672433) derivatives, sigmaaldrich.com the specific applications of its trichlorinated analogue are yet to be thoroughly investigated.

Q & A

Q. What are the key considerations for synthesizing 2,4,5-trichlorophenoxyacetyl chloride in laboratory settings?

Synthesis typically involves reacting 2,4,5-trichlorophenol with chloroacetyl chloride under controlled conditions. Critical parameters include maintaining anhydrous conditions, temperature control (e.g., 0–5°C to minimize side reactions), and stoichiometric precision to avoid unreacted starting materials. Catalysts like dimethylformamide (DMF) may enhance reaction efficiency. Post-synthesis purification via vacuum distillation or recrystallization is essential to isolate the product from impurities such as dichloro derivatives .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

Purity verification requires a combination of techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for identifying chlorinated byproducts (e.g., 2,4,5-trichlorophenol residues).
  • Nuclear Magnetic Resonance (NMR) to confirm structural integrity, focusing on characteristic peaks for the acetyl chloride moiety (e.g., carbonyl carbon at ~170 ppm in 13C^{13}\text{C} NMR).
  • Elemental Analysis to validate the chlorine content (theoretical Cl%: ~39.5%).
  • Melting Point Determination (mp 177–181°C, if solid) as a preliminary check .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to prevent inhalation of toxic vapors.
  • Storage: Keep in airtight, corrosion-resistant containers away from moisture and heat (risk of decomposition to 2,4,5-T or dioxins).
  • Emergency Measures: Neutralize spills with sodium bicarbonate and dispose of waste via certified hazardous waste programs .

Advanced Research Questions

Q. How do researchers resolve contradictions in toxicity data for this compound derivatives?

Contradictions often arise from impurities like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a byproduct of incomplete synthesis or thermolysis. Methodological solutions include:

  • Advanced Purification: High-performance liquid chromatography (HPLC) to isolate TCDD.
  • Toxicity Assays: Comparative studies using pure vs. impure batches in cell-based models (e.g., cytotoxicity in HepG2 cells).
  • Regulatory Cross-Referencing: Aligning lab data with international bans (e.g., Rotterdam Convention) to contextualize hazards .

Q. What experimental designs are recommended for studying the environmental degradation pathways of this compound?

  • Hydrolysis Studies: Monitor degradation in aqueous buffers (pH 4–10) at 25–50°C, using GC-MS to track products like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).
  • Photolysis Experiments: Expose samples to UV light (254 nm) and analyze via LC-QTOF for chlorinated photoproducts.
  • Soil Microcosms: Assess microbial degradation rates under aerobic/anaerobic conditions, quantifying residual chloride ions via ion chromatography .

Q. How can computational modeling predict the reactivity of this compound in synthetic applications?

  • Density Functional Theory (DFT): Calculate reaction energetics for acylations (e.g., esterification with alcohols).
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.
  • QSPR Models: Correlate substituent positions (Cl groups) with electrophilicity to optimize reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.